Cas no 1021115-00-3 (N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-2-(trifluoromethyl)benzene-1-sulfonamide)
![N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-2-(trifluoromethyl)benzene-1-sulfonamide structure](https://it.kuujia.com/scimg/cas/1021115-00-3x500.png)
1021115-00-3 structure
Nome del prodotto:N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-2-(trifluoromethyl)benzene-1-sulfonamide
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-2-(trifluoromethyl)benzene-1-sulfonamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-2-(trifluoromethyl)benzene-1-sulfonamide
- F5235-0142
- N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]-2-(trifluoromethyl)benzenesulfonamide
- VU0638365-1
- TDR86079
- N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide
- CHEMBL2093717
- AKOS024502088
- 1021115-00-3
-
- Inchi: 1S/C18H17F3N6O2S/c19-18(20,21)13-5-1-2-6-14(13)30(28,29)24-12-11-23-16-8-9-17(27-26-16)25-15-7-3-4-10-22-15/h1-10,24H,11-12H2,(H,23,26)(H,22,25,27)
- Chiave InChI: GAKRVYBBBLSUQC-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC=CC=1C(F)(F)F)(NCCNC1=CC=C(N=N1)NC1C=CC=CN=1)(=O)=O
Proprietà calcolate
- Massa esatta: 438.10857947g/mol
- Massa monoisotopica: 438.10857947g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 30
- Conta legami ruotabili: 8
- Complessità: 630
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 117Ų
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-2-(trifluoromethyl)benzene-1-sulfonamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5235-0142-10mg |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-2-(trifluoromethyl)benzene-1-sulfonamide |
1021115-00-3 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5235-0142-3mg |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-2-(trifluoromethyl)benzene-1-sulfonamide |
1021115-00-3 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5235-0142-4mg |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-2-(trifluoromethyl)benzene-1-sulfonamide |
1021115-00-3 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5235-0142-25mg |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-2-(trifluoromethyl)benzene-1-sulfonamide |
1021115-00-3 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5235-0142-1mg |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-2-(trifluoromethyl)benzene-1-sulfonamide |
1021115-00-3 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5235-0142-5mg |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-2-(trifluoromethyl)benzene-1-sulfonamide |
1021115-00-3 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5235-0142-15mg |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-2-(trifluoromethyl)benzene-1-sulfonamide |
1021115-00-3 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5235-0142-10μmol |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-2-(trifluoromethyl)benzene-1-sulfonamide |
1021115-00-3 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5235-0142-2mg |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-2-(trifluoromethyl)benzene-1-sulfonamide |
1021115-00-3 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5235-0142-2μmol |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-2-(trifluoromethyl)benzene-1-sulfonamide |
1021115-00-3 | 2μmol |
$57.0 | 2023-09-10 |
N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-2-(trifluoromethyl)benzene-1-sulfonamide Letteratura correlata
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
1021115-00-3 (N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]-2-(trifluoromethyl)benzene-1-sulfonamide) Prodotti correlati
- 2649059-38-9(5-(isocyanatomethyl)-2-(pyrrolidin-1-yl)pyridine)
- 1261762-18-8(2-Chloro-3-(trifluoromethoxy)anisole)
- 1806955-48-5(Methyl 2-cyano-5-(difluoromethyl)-4-nitropyridine-3-acetate)
- 2138540-84-6(3-(3-amino-4-fluorophenyl)thiophene-2-carboxylic acid)
- 61423-75-4(4H-1-Benzopyran-4-one, 3-amino-8-methyl-)
- 1806353-79-6(1,4-Dibromo-3,5-difluoro-2-(difluoromethoxy)benzene)
- 164295-93-6(methyl 3-(naphthalen-2-yl)-1H-pyrazole-5-carboxylate)
- 16619-60-6(3,5-Diphenyl-4,5-dihydro-1H-pyrazole)
- 107987-01-9(methyl 1-(bromomethyl)-2-oxocycloheptane-1-carboxylate)
- 2229120-73-2(2-chloro-4-(prop-2-yn-1-yl)-1-(trifluoromethyl)benzene)
Fornitori consigliati
atkchemica
Membro d'oro
CN Fornitore
Reagenti

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
